Triplatin tetranitrate
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Overview
Description
Preparation Methods
The synthesis of Triplatin Tetranitrate involves the coordination of platinum centers with amine ligands. The compound is formed by bridging two platinating units with a linker, specifically [trans-Pt(NH3)2]m-[H2N(CH2)6NH2]2. This central unit does not contribute to coordinative DNA binding but incorporates into the linker backbone a charge and hydrogen-bonding capacity, which dramatically increases DNA affinity .
Chemical Reactions Analysis
Triplatin Tetranitrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The platinum centers can undergo redox reactions, altering their oxidation states.
Substitution: The compound can participate in substitution reactions where ligands around the platinum centers are replaced by other ligands.
Common reagents used in these reactions include various amines and nitrates, and the major products formed are typically DNA adducts that inhibit DNA transcription and replication .
Scientific Research Applications
Mechanism of Action
Triplatin Tetranitrate exerts its effects primarily through its interaction with DNA. It forms long-range {Pt,Pt} cross-links with DNA, which are structurally distinct from the short-range cross-links formed by cisplatin. These cross-links prevent DNA transcription and replication, leading to apoptosis (programmed cell death). The compound’s overall charge and hydrogen-bonding capacity significantly increase its DNA affinity, affecting the charge/lipophilicity balance and further increasing the distance between the two Pt-DNA-binding coordination spheres .
Comparison with Similar Compounds
Triplatin Tetranitrate is unique among platinum-based chemotherapeutic agents due to its tri-nuclear structure and long-range DNA cross-linking ability. Similar compounds include:
Cisplatin: A mononuclear platinum compound that forms short-range DNA cross-links.
Carboplatin: Another mononuclear platinum compound with a different side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used primarily for colorectal cancer, forming different DNA adducts compared to cisplatin and carboplatin.
This compound remains the only “non-classical” platinum drug (not based on the cisplatin structure) to have entered human clinical trials .
Properties
CAS No. |
172903-00-3 |
---|---|
Molecular Formula |
C12H50Cl2N14O12Pt3 |
Molecular Weight |
1238.8 g/mol |
IUPAC Name |
azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |
InChI |
InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |
InChI Key |
RMFNGLHOFHJMHN-UHFFFAOYSA-L |
SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Canonical SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Synonyms |
((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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